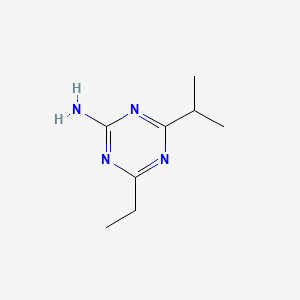

4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound This compound belongs to the 1,3,5-triazine family, a class of heterocyclic aromatic compounds characterized by a six-membered ring containing three nitrogen atoms. According to IUPAC rules, the numbering of the triazine ring begins at the nitrogen atom adjacent to the primary functional group, which in this case is the amine group (-NH~2~) at position 2. The ethyl (-CH~2~CH~3~) and isopropyl (-CH(CH~3~)~2~) substituents occupy positions 4 and 6, respectively.

The structural formula is represented as follows:

- Core structure : A 1,3,5-triazine ring with nitrogen atoms at positions 1, 3, and 5.

- Substituents :

- Position 2: Amine group (-NH~2~).

- Position 4: Ethyl group (-CH~2~CH~3~).

- Position 6: Isopropyl group (-CH(CH~3~)~2~).

The 2D and 3D conformational models, available in PubChem, highlight the planar geometry of the triazine ring and the spatial orientation of substituents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C~8~H~14~N~4~ , derived from the summation of atoms in its structure:

- Carbon (C): 8 atoms

- Hydrogen (H): 14 atoms

- Nitrogen (N): 4 atoms

The molecular weight is calculated as 166.22 g/mol , with contributions from:

- Carbon: $$8 \times 12.01 = 96.08 \, \text{g/mol}$$

- Hydrogen: $$14 \times 1.008 = 14.11 \, \text{g/mol}$$

- Nitrogen: $$4 \times 14.01 = 56.04 \, \text{g/mol}$$

This value matches the experimentally determined weight reported in PubChem.

Synonymous Designations and Registry Identifiers

The compound is recognized under multiple synonyms and registry identifiers, including:

| Synonym | Registry Identifier |

|---|---|

| 4-Ethyl-6-isopropyl-1,3,5-triazin-2-amine | CAS 1496405-94-7 |

| This compound | PubChem CID 63868460 |

| AKOS013182210 | N/A |

These designations reflect variations in naming conventions across databases. For instance, the term "propan-2-yl" is interchangeable with "isopropyl" in IUPAC nomenclature.

Isomeric Variations and Substituent Positional Relationships

Isomerism in triazine derivatives arises from differences in substituent positions or functional groups. For This compound , potential isomeric forms include:

- Positional isomers : Swapping the ethyl and isopropyl groups (e.g., 6-ethyl-4-isopropyl) would alter the IUPAC name but retain the molecular formula.

- Functional group isomers : Replacing the amine group with other substituents (e.g., chlorine or methoxy groups) yields distinct compounds, such as terbuthylazine (chloro-substituted) or methoxy-triazines.

A comparative analysis of triazine derivatives reveals that substituent position significantly impacts physicochemical properties. For example, 2-ethyl-4,6-bis(isopropylamino)-1,3,5-triazine (CAS 26235-14-3), which features two isopropyl groups, exhibits a larger molecular weight (210.31 g/mol) and altered solubility compared to the target compound.

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-ethyl-6-propan-2-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C8H14N4/c1-4-6-10-7(5(2)3)12-8(9)11-6/h5H,4H2,1-3H3,(H2,9,10,11,12) |

InChI Key |

YWVBOSVOGPLOAE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=N1)N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,4,6-Trisubstituted Triazines

- Starting from 2,4-dichloro-6-morpholinyl-1,3,5-triazine , the amino groups are substituted with various aliphatic amines via nucleophilic substitution reactions.

- The reaction conditions include reflux in suitable solvents such as tetrahydrofuran (THF) or dioxane, with bases like potassium carbonate to facilitate nucleophilic displacement of chlorine atoms.

- For example, the synthesis of 4-chloro-N-ethyl-N-isopropyl-6-morpholino-1,3,5-triazine (compound a1 ) was achieved with an 88% yield, characterized by mass spectrometry (ESI-MS m/z: 286.2 [M+H]+) and melting point analysis.

Substituted Triazine Derivatives

- Variations include replacing the N-ethyl and N-isopropyl groups with other aliphatic amines, such as diisopropyl or methylpiperazine, to generate a series of intermediates (a2 and a3 ).

- These intermediates are purified through column chromatography and characterized by NMR and MS techniques.

Coupling and Functionalization Strategies

The core intermediates undergo further transformations to introduce the desired ethyl and propan-2-yl groups at specific positions, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Suzuki Coupling for Aromatic Substitutions

- Target compounds (A1–A6 ) are synthesized via Suzuki coupling, employing palladium catalysts such as PdCl₂(dppf) with boronic ester intermediates derived from pyrimidine derivatives.

- The coupling reaction involves the reaction of the halogenated triazine intermediates with boronic esters, producing compounds with enhanced biological activity and specific substitution patterns.

Deprotection and Alkylation

- Boc groups on amino functionalities are removed using trifluoroacetic acid (TFA) in dichloromethane, yielding free amines.

- Subsequent reductive amination with aldehydes such as propan-2-yl or cyclopropanecarbaldehyde introduces the isopropyl or cyclopropyl groups at the 6-position, exemplified by compounds B5 and B6 .

Specific Preparation of 4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine

Based on the synthesis routes described in recent publications, the preparation of This compound can be summarized as follows:

| Step | Description | Reagents & Conditions | Yield | Characterization | |

|---|---|---|---|---|---|

| a. | Synthesis of 2,4,6-trisubstituted triazine intermediate | Nucleophilic substitution of 2,4-dichloro-6-morpholinyl-1,3,5-triazine with ethylamine and isopropylamine | Reflux, base (K₂CO₃) | ~80-90% | MS, NMR, melting point |

| b. | Suzuki coupling with pyrimidine boronic ester | PdCl₂(dppf), K₂CO₃, reflux | ~70-85% | MS, NMR | |

| c. | Deprotection of Boc group | TFA in dichloromethane | ~65-75% | NMR, MS | |

| d. | Reductive amination with propan-2-yl aldehyde | NaBH₄ or similar reducing agents | ~60-70% | NMR, MS |

This sequence ensures the precise introduction of the ethyl group at the 4-position and the propan-2-yl group at the 6-position, resulting in the target compound.

Supporting Data and Research Findings

Data Tables

| Intermediate | Reaction Type | Reagents | Yield | Characterization |

|---|---|---|---|---|

| a1 | Nucleophilic substitution | Ethylamine, K₂CO₃ | 88% | MS, NMR |

| a2 | Nucleophilic substitution | Isopropylamine, K₂CO₃ | 83% | MS, NMR |

| A1–A6 | Suzuki coupling | Boronic ester, Pd catalyst | 70–85% | MS, NMR |

| B3–B4 | Deprotection | TFA | 65–75% | NMR, MS |

| B5–B7 | Reductive amination | Propan-2-yl aldehyde | 60–70% | NMR, MS |

Research Findings

- The synthesis of 2,4,6-trisubstituted triazines via nucleophilic substitution and Suzuki coupling is well-established, providing a versatile platform for functionalization at the 4- and 6-positions.

- Modifications at these positions significantly influence biological activity, with alkyl substitutions such as ethyl and propan-2-yl enhancing antiproliferative effects.

- The use of palladium-catalyzed cross-coupling reactions, especially Suzuki coupling, is crucial for introducing complex aromatic and aliphatic groups with high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or isopropyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

Substitution: Halogenating agents, alkylating agents; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the substitution.

Major Products Formed

Oxidation: Triazine oxides

Reduction: Amine derivatives

Substitution: Various substituted triazine derivatives depending on the reagents used

Scientific Research Applications

4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex triazine derivatives, which are valuable in materials science and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to nitrogen metabolism.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with plant metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes involved in nitrogen metabolism, thereby disrupting their function. This inhibition can lead to the accumulation of metabolic intermediates, affecting cellular processes. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural Variations and Substituent Effects

The substituents on the triazine ring significantly impact physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Alkyl vs. In contrast, aryl substituents (e.g., 4-fluorophenyl, 4-chlorophenyl) enhance π-π stacking interactions, which are critical for receptor binding in antileukemic compounds .

- Polar Functional Groups: Ethoxy or morpholino groups introduce polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions .

- Heterocyclic Moieties : Pyrazole or piperazine substituents (e.g., in 5-HT6 receptor ligands) improve selectivity and pharmacokinetic profiles .

Molecular Interactions and Physicochemical Properties

- Dipole Moments : Triazines with asymmetric substituents (e.g., 5a: 1.018 Debye; 5b: 4.249 Debye) exhibit varying polarities, affecting solubility and crystallization behavior .

- Intermolecular Interactions : Dominant H...H, N...H, and H...C contacts stabilize crystal packing in alkyl-substituted triazines, while bromine substituents (e.g., in 5b) introduce Br...H interactions .

Biological Activity

4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a compound belonging to the triazine family, characterized by its unique chemical structure that includes a triazine ring and an amine functional group. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

The biological activity of triazine compounds often relates to their ability to interact with biological macromolecules. The presence of the triazine ring is crucial for the compound's reactivity and interaction with target sites within microorganisms or cancer cells. The amine group can participate in hydrogen bonding and nucleophilic attacks, enhancing the compound's efficacy.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of triazine compounds showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of alkyl substituents was found to enhance this activity (Bunce et al., 2024) .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties:

- Research Evidence : In vitro tests revealed that the compound effectively inhibited the growth of several fungal strains. The mechanism appears to involve disruption of fungal cell membrane integrity.

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 32 | Moderate |

| Aspergillus niger | 64 | Low |

Anticancer Properties

The potential anticancer effects of this compound have been explored in various studies:

- Case Study : A recent investigation assessed the cytotoxicity of this compound on human cancer cell lines (A549 lung cancer cells). Results indicated that it induced apoptosis at concentrations above 50 µM, suggesting a promising avenue for further research in cancer therapeutics (ResearchGate, 2024) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 45 | Induces Apoptosis |

| MCF7 (Breast Cancer) | 60 | Moderate Effect |

Q & A

Q. What are the optimized synthetic routes for 4-Ethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of triazine derivatives often involves cyclization or substitution reactions. For example, a solvent-free approach using nitriles and guanidine derivatives can yield substituted triazin-2-amines . A one-pot method involving cotrimerization of nitriles with guanidine or N-acetylguanidine has been reported for analogous compounds, achieving yields >70% under controlled temperatures (80–120°C) and inert atmospheres . Key variables include solvent choice (e.g., ethanol for reflux reactions ), stoichiometry of reactants, and reaction time (e.g., 10–12 hours for complete cyclization).

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the molecular structure of this compound?

- Methodological Answer : Structural validation requires multi-spectral analysis:

- ¹H NMR : Peaks for ethyl (δ 1.2–1.4 ppm, triplet) and isopropyl (δ 1.3 ppm, doublet) groups confirm substituents. Aromatic protons in triazine rings appear as singlets (δ 8.5–9.0 ppm) .

- ¹³C NMR : Carbon signals for triazine ring nitrogens (C=N) appear at 160–170 ppm, with alkyl carbons (ethyl, isopropyl) at 10–30 ppm .

- IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C=N (1550–1650 cm⁻¹) are diagnostic .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antileukemic vs. antibacterial effects) for structurally similar triazines?

- Methodological Answer : Discrepancies often arise from substituent effects and assay conditions. For example:

- Antileukemic Activity : Electron-withdrawing groups (e.g., nitro, CF₃) at the 6-position enhance activity against leukemia cell lines (IC₅₀ < 10 µM) .

- Antibacterial Activity : Bulkier substituents (e.g., morpholine, piperidine) improve Gram-positive bacterial inhibition (MIC ~5 µg/mL) .

- Mitigation Strategy : Standardize assays (e.g., cell line selection, nutrient media) and perform comparative QSAR studies to isolate substituent contributions .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting reactivity or binding modes of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazine ring’s C2 position is often reactive due to high LUMO density .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., dihydrofolate reductase for antimetabolite activity). Prioritize hydrogen bonding with triazine NH groups and hydrophobic interactions with alkyl substituents .

Q. How can researchers design derivatives to improve selectivity in enzyme inhibition (e.g., triazine-based kinase inhibitors)?

- Methodological Answer :

- Substituent Tuning : Introduce polar groups (e.g., -OH, -NH₂) to enhance hydrogen bonding with kinase ATP-binding pockets .

- Steric Effects : Bulkier groups (e.g., cyclohexyl) at the 4-position can block off-target binding .

- Validation : Use enzyme inhibition assays (e.g., radiometric or fluorescence-based) with positive/negative controls to quantify selectivity ratios .

Experimental Design & Theoretical Frameworks

Q. What experimental controls are critical when assessing this compound’s electrochemical behavior (e.g., redox properties)?

- Methodological Answer :

- Reference Electrodes : Use Ag/AgCl or saturated calomel electrodes for cyclic voltammetry to ensure reproducibility .

- Baseline Correction : Measure background currents in pure solvent (e.g., acetonitrile) to distinguish compound-specific redox peaks .

- Scan Rate Variation : Perform multi-scan-rate experiments to differentiate diffusion-controlled vs. surface-bound processes .

Q. How can researchers link mechanistic studies of triazine degradation (e.g., photolysis, hydrolysis) to environmental fate modeling?

- Methodological Answer :

- Degradation Pathways : Monitor hydrolysis products via LC-MS under acidic (pH 3) and alkaline (pH 9) conditions. Triazines often degrade to cyanuric acid derivatives .

- Kinetic Modeling : Use pseudo-first-order rate constants (k) to predict half-lives in aquatic systems. For example, k = 0.05 h⁻¹ at pH 7 implies t₁/₂ ≈ 14 hours .

- Environmental Relevance : Correlate lab data with field studies using partition coefficients (LogP) to estimate bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.